3-Fluoro-4-methyl-d-phenylalanine
Description
Significance of Non-Canonical Amino Acids in Chemical Biology
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are derivatives of the 20 standard proteinogenic amino acids. Their incorporation into proteins allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications. nih.gov This expansion of the genetic code enables the creation of proteins with enhanced or entirely new properties, facilitating research into protein structure and function. nih.gov The ability to site-specifically incorporate ncAAs has become a powerful technique for developing new therapeutic proteins and engineering enzymes with improved catalytic activities. bldpharm.com
Role of Halogenation and Alkylation in Amino Acid Modification
The introduction of halogen atoms, particularly fluorine, and alkyl groups into amino acid side chains are powerful strategies for fine-tuning their physicochemical properties. nih.gov
Halogenation , especially fluorination, can significantly alter the electronic properties of an amino acid. The high electronegativity of fluorine can modulate the acidity and basicity of nearby functional groups, influence hydrophobic interactions, and enhance metabolic stability by blocking sites of enzymatic degradation. nih.gov The incorporation of fluorinated amino acids has been shown to improve the stability and bioavailability of peptides. nih.gov
Alkylation , the addition of an alkyl group such as a methyl group, increases the steric bulk and lipophilicity of the amino acid side chain. This modification can influence peptide conformation and receptor binding affinity. The combination of halogenation and alkylation, as seen in 3-Fluoro-4-methyl-d-phenylalanine, offers a dual approach to modifying amino acid properties.
Overview of D-Amino Acid Analogs in Research Applications
Nearly all naturally occurring amino acids are in the L-enantiomeric form. The use of their mirror-image counterparts, D-amino acids , is a key strategy in drug design and peptide research. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins. This increased stability leads to a longer half-life in biological systems, a crucial attribute for therapeutic peptides. nih.gov The incorporation of D-amino acids can also influence the secondary structure of peptides, leading to enhanced binding affinity and biological activity. nih.gov
Physicochemical Properties of 3-Fluoro-4-methyl-phenylalanine
Detailed experimental data for the specific D-enantiomer of 3-Fluoro-4-methyl-phenylalanine is not widely available in public literature. However, data for the racemic mixture (DL-form) provides valuable insight into its fundamental properties.
| Property | Value |
| CAS Number | 174732-59-3 (for DL-form) nih.gov |
| Molecular Formula | C₁₀H₁₂FNO₂ nih.gov |
| Molecular Weight | 197.21 g/mol nih.gov |
| Melting Point | Approximately 368 °C (decomposes) (for DL-form) |
Note: The data in this table pertains to the racemic DL-mixture of 3-Fluoro-4-methyl-phenylalanine.
Research Findings and Applications
While specific studies focusing solely on this compound are limited, the broader research on fluorinated and D-phenylalanine analogs provides a strong basis for its potential applications.
The synthesis of enantiomerically pure substituted D-phenylalanines can be achieved through various methods, including chemoenzymatic deracemization, which couples enzymatic amination with stereoselective oxidation and reduction. nih.gov Such methods allow for the production of optically pure D-amino acids from inexpensive starting materials. nih.gov
Research on structurally related compounds highlights the utility of this class of amino acids. For instance, libraries of aminoacyl-tRNA synthetases have been screened using analogs like para-methyl, tetra-fluoro-phenylalanine to enable their genetic encoding into proteins. nih.gov This suggests a potential route for the site-specific incorporation of this compound into proteins to study their structure and function.
Furthermore, fluorinated phenylalanine analogs are extensively used in ¹⁹F-NMR studies to probe protein conformation and ligand binding, owing to the sensitivity of the fluorine nucleus to its local environment. acs.orgnih.gov The unique combination of a fluorine atom and a methyl group on the phenyl ring of this compound makes it a promising candidate for such biophysical studies, offering a distinct spectroscopic handle to investigate molecular interactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
MUTNDIMQYVVGMX-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4 Methyl D Phenylalanine and Its Derivatives
Chemo-Enzymatic Synthetic Approaches for D-Phenylalanine Derivatives
Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce chiral compounds like D-phenylalanine derivatives. These approaches are often favored for their high enantioselectivity and environmentally benign reaction conditions. acs.orgnih.gov
One notable chemo-enzymatic strategy involves the enzymatic hydrolysis of N-acyl-DL-amino acids. For instance, the subtilisin-type Carlsberg enzyme has been used for the kinetic resolution of N-benzyloxycarbonyl (Cbz)-protected DL-amino acid esters. This process yields D-amino acid esters and the corresponding Cbz-protected L-amino acids. nih.gov This method allows for the separation of enantiomers, a crucial step in obtaining the desired D-configuration.
Another approach utilizes enzymes like D-amino acid dehydrogenases, D-amino acid transaminases, L-amino acid deaminases, L-amino acid oxidases, and phenylalanine ammonia-lyases. acs.org These enzymes can be engineered through directed evolution and metagenomic approaches to enhance their catalytic properties for the asymmetric synthesis of D-phenylalanines. acs.org The strategic integration of enzymatic transformations with chemical synthesis allows for the efficient production of complex chiral molecules. nih.gov
Asymmetric Synthesis Strategies for D-Enantiomers of Fluorinated Phenylalanines
Asymmetric synthesis is paramount for producing enantiomerically pure fluorinated phenylalanines. Several methods have been developed to control the stereochemistry at the α-carbon.
Schöllkopf Synthesis and Diastereoselective Alkylation
The Schöllkopf method is a well-established and versatile approach for the asymmetric synthesis of α-amino acids. wikipedia.orgtandfonline.com This method utilizes a chiral auxiliary, typically derived from D-valine, to direct the stereoselective alkylation of a glycine-derived bislactim ether. wikipedia.orgtandfonline.com
The process begins with the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine (B1666218) and (R)-valine. wikipedia.org This is then converted to a bislactim ether. Deprotonation of the glycine unit creates a nucleophilic center that can be alkylated with a suitable electrophile, such as a substituted benzyl (B1604629) bromide. wikipedia.orgtandfonline.com The bulky isopropyl group of the valine auxiliary sterically hinders one face of the molecule, leading to a highly diastereoselective alkylation. wikipedia.org Subsequent acid hydrolysis cleaves the auxiliary and yields the desired D-amino acid ester with high enantiomeric excess. nih.govwikipedia.org
For instance, the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved using Schöllkopf's alkylation, demonstrating the method's applicability to complex fluorinated and functionalized phenylalanine analogs. tandfonline.comtandfonline.comnih.gov
Utilization of Chiral Auxiliaries in Fluorophenylalanine Synthesis
Beyond the Schöllkopf reagent, other chiral auxiliaries are employed to induce asymmetry in the synthesis of fluorophenylalanines. These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective reaction and are subsequently removed.
One example involves the use of a chiral (S)-imidazolidinone auxiliary. Stereoselective benzylation of this auxiliary with tetrafluorobenzyl bromides, followed by acidic hydrolysis, affords fluorinated (S)-phenylalanine derivatives. nih.gov
Another strategy utilizes Ellman's tert-butanesulfinyl imine as a chiral auxiliary. This auxiliary allows for highly diastereoselective reactions with various nucleophiles. acs.orgacs.org The use of organozinc nucleophiles in conjunction with this auxiliary has shown excellent diastereoselectivity and functional group compatibility. acs.org
The table below summarizes some chiral auxiliaries used in the synthesis of fluorinated phenylalanines.
| Chiral Auxiliary | Type of Reaction | Key Features |
| Valine-derived bislactim ether (Schöllkopf reagent) | Diastereoselective alkylation | High enantiomeric excess (>95% ee) wikipedia.org |
| (S)-Imidazolidinone | Stereoselective benzylation | Yields (S)-phenylalanine derivatives nih.gov |
| Ellman's tert-butanesulfinyl imine | Diastereoselective addition of nucleophiles | High diastereoselectivity (up to 98:2 d.r.) acs.org |
Direct Chemical Fluorination Techniques for Phenylalanine Ring Systems
Direct fluorination of the phenylalanine aromatic ring presents a more direct route to fluorinated analogs, though it often faces challenges in regioselectivity.
Electrophilic fluorinating agents are commonly used for this purpose. Reagents like [¹⁸F]F₂ and [¹⁸F]AcOF have been used for the radiofluorination of L-phenylalanine, producing a mixture of ortho, meta, and para isomers. nih.gov While direct, this method often results in a mixture of products that require separation. nih.gov
Palladium-catalyzed electrophilic fluorination of β-methylene C(sp³)–H bonds represents a more advanced technique. Utilizing a quinoline-based ligand, this method allows for the fluorination of L-phenylalanine derivatives, yielding anti-β-fluoro-α-amino acids with good yields. nih.gov
Anodic fluorination is another direct method that has been explored. Regioselective anodic α-monofluorination of oxazolidines derived from α-amino acids has been successfully demonstrated. researchgate.net However, attempts at direct anodic fluorination of open-chain α-amino acids have been less successful. researchgate.net
Regioselective Synthesis Challenges and Methodological Advances
A significant hurdle in the synthesis of specifically substituted phenylalanines like 3-Fluoro-4-methyl-D-phenylalanine is achieving the desired regiochemistry. Direct fluorination often leads to a mixture of isomers, necessitating complex purification steps. nih.gov
To overcome this, multi-step synthetic sequences starting from pre-functionalized precursors are often employed. For example, the synthesis of 3-azide-4-fluoro-L-phenylalanine begins with the nitration of 4-fluorobenzaldehyde (B137897) to introduce a group at the 3-position, which is later converted to the desired azide. tandfonline.comtandfonline.com This strategic, step-wise introduction of substituents ensures the correct final arrangement on the phenyl ring.
Advances in catalysis also contribute to solving regioselectivity issues. For instance, palladium-catalyzed cross-coupling reactions allow for the precise formation of carbon-carbon bonds. A protected form of L-4-[sulfono(difluoromethyl)]phenylalanine was synthesized via a Pd-catalyzed cross-coupling between a fluorinated sulfonate and the zincate of a protected iodoalanine. acs.org Such methods provide a high degree of control over the final structure.
Precursor Selection and Derivatization Strategies for Synthetic Pathways
The choice of starting materials and the strategies for their modification are critical for the successful synthesis of this compound and its derivatives.
Precursor Selection: The synthesis often begins with a commercially available, suitably substituted aromatic compound. For example, the synthesis of 3-azide-4-fluorobenzyl bromide, a precursor for the corresponding phenylalanine, starts from 4-fluorobenzaldehyde. tandfonline.comtandfonline.com The synthesis of 4-methyl-D-phenylalanine can be achieved from (Z)-2-acetylamino-3-(4-methylphenyl)-acrylic acid. google.com
Derivatization Strategies: Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. nih.gov In the context of amino acid synthesis, this often involves the protection of functional groups (amine and carboxylic acid) to prevent unwanted side reactions during the main synthetic steps. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, and methyl or ethyl esters for the carboxyl group. nih.govtandfonline.com
The synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, for instance, involves the protection of the amino group with Fmoc-OSu after the core amino acid has been assembled. tandfonline.comtandfonline.com These protecting groups can be selectively removed under specific conditions to yield the final desired product.
The strategic use of derivatization also extends to enabling specific reactions. For example, on-tissue chemical derivatization is a technique used in mass spectrometry imaging to enhance the detection of target analytes by tagging them with moieties that improve ionization efficiency. nih.gov
Stereochemical Considerations in 3 Fluoro 4 Methyl D Phenylalanine Research
Control of Enantiomeric Purity and Stereoselectivity in Synthesis
Achieving high enantiomeric purity and stereoselectivity is paramount in the synthesis of 3-Fluoro-4-methyl-D-phenylalanine to ensure that the desired biological activity is not compromised by the presence of other stereoisomers. Various synthetic strategies have been developed to this end, often employing chiral auxiliaries or catalysts to direct the formation of the D-enantiomer.
One common approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent with a suitably substituted benzyl (B1604629) halide, such as 3-fluoro-4-methylbenzyl bromide. The use of a chiral auxiliary, like a camphor-derived sultam or an Evans oxazolidinone, can effectively control the stereochemical outcome of the alkylation reaction, leading to a high diastereomeric excess of the desired product. Subsequent removal of the chiral auxiliary affords the target D-amino acid.
Another powerful method is the asymmetric hydrogenation of a prochiral α,β-unsaturated amino acid precursor. This typically involves the use of a chiral rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. For instance, ligands such as DuPhos and JosiPhos have demonstrated considerable success in the asymmetric hydrogenation of various dehydroamino acid derivatives.
Enzymatic resolutions have also proven to be a valuable tool for obtaining enantiomerically pure D-amino acids. This can involve the selective hydrolysis of a racemic N-acylamino acid ester by a lipase (B570770) or protease, leaving the unreacted D-enantiomer in high enantiomeric excess. For example, a racemic mixture of N-acetyl-3-fluoro-4-methylphenylalanine methyl ester could be treated with a D-aminoacylase to selectively hydrolyze the D-enantiomer, allowing for its separation from the unreacted L-ester. psu.edu
More recently, methods involving the stereoselective fluorination of a precursor molecule have been explored. nih.gov This can involve either nucleophilic or electrophilic fluorinating agents in the presence of a chiral catalyst or substrate control to direct the fluorine atom to the desired position with the correct stereochemistry.
Table 1: Comparison of Synthetic Methods for Enantiomerically Pure Amino Acids
| Method | Key Features | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Alkylation | Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct alkylation of a glycine enolate equivalent. | >95% | High stereocontrol, well-established methodology. | Requires stoichiometric use of chiral auxiliary, additional steps for auxiliary attachment and removal. |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh-DuPhos) to hydrogenate a prochiral enamide precursor. | >99% | Catalytic, high atom economy, high enantioselectivity. | Requires synthesis of specific prochiral precursors, catalyst can be expensive. |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme (e.g., lipase, D-aminoacylase). | >99% | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, requires screening for suitable enzymes. |
| Stereoselective Fluorination | Introduction of fluorine using a chiral fluorinating agent or catalyst. | Variable, can be >90% | Direct introduction of fluorine, can be applied late-stage. | Can be challenging to achieve high stereoselectivity, may require specialized reagents. |
Analysis of Stereospecific Interactions in Biological Systems
The D-configuration of this compound is a key determinant of its biological activity. Unlike the naturally occurring L-amino acids, D-amino acids are not typically incorporated into proteins during ribosomal translation. nih.gov This can lead to increased metabolic stability and a different pharmacological profile. The fluorine and methyl substituents on the phenyl ring further modulate its interactions with biological targets.
The stereospecific interactions of this compound are often studied in the context of its potential as a therapeutic agent or a biological probe. For example, if designed to target a specific enzyme or receptor, the D-enantiomer may exhibit a different binding affinity and mode of interaction compared to its L-counterpart. These differences can be investigated using a variety of biophysical techniques.
X-ray crystallography of the compound bound to its target protein can provide a detailed, atomic-level picture of the stereospecific interactions. This can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding. The precise orientation of the 3-fluoro and 4-methyl groups within the binding pocket can be visualized, explaining the observed affinity and selectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying these interactions in solution. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of the molecule are in close contact with the target protein. Furthermore, isotope labeling of the amino acid (e.g., with ¹³C or ¹⁵N) can provide more detailed information about the conformational changes that occur upon binding.
Computational modeling and molecular docking studies are often used in conjunction with experimental data to predict and analyze stereospecific interactions. These methods can be used to build a model of the compound-protein complex and to calculate the binding energy for different stereoisomers. This can help to rationalize the observed biological activity and to guide the design of new analogs with improved properties. A study on fluorinated phenylalanines highlighted how the polar C-F bond can lead to beneficial dipolar interactions within a hydrophobic binding pocket, thereby enhancing affinity. nih.gov
In vivo studies using techniques like Positron Emission Tomography (PET) with radiolabeled versions of the amino acid (e.g., with ¹⁸F) can provide insights into its biodistribution and target engagement in a living organism. nih.gov The stereochemistry can significantly influence the uptake and retention of the tracer in different tissues, providing valuable information about its biological fate.
Advanced Methodologies for Chiral Separation and Enantiomeric Excess Determination
The ability to accurately separate and quantify the enantiomers of this compound is crucial for both quality control in its synthesis and for studying its stereospecific biological effects. Several advanced analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for chiral separations. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. nih.gov The choice of CSP and mobile phase is critical for achieving good resolution. For phenylalanine derivatives, polysaccharide-based columns are often effective. nih.govresearchgate.net
Gas Chromatography (GC) can also be used for chiral separations, particularly after derivatization of the amino acid to increase its volatility. Chiral stationary phases for GC are typically based on cyclodextrin (B1172386) derivatives.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral analysis. wichita.edu In this method, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. Common chiral selectors for CE include cyclodextrins, chiral crown ethers, and certain antibiotics. CE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. nih.gov Derivatization with fluorescent tags like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can enhance detection sensitivity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes that have distinct NMR signals. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.
Table 2: Advanced Methodologies for Chiral Separation and Enantiomeric Excess (ee) Determination
| Methodology | Principle | Common Chiral Selectors/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide derivatives (cellulose, amylose), cyclodextrins, proteins. | Widely applicable, robust, preparative scale possible. | Can be expensive, method development can be time-consuming. |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | Cyclodextrin derivatives. | High resolution, fast analysis times. | Requires derivatization, analyte must be volatile. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the electrolyte. | Cyclodextrins, chiral crown ethers, antibiotics. | High efficiency, low sample consumption, rapid method development. | Lower loading capacity, sensitivity can be an issue without preconcentration or sensitive detection methods. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Chiral solvating agents (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol), chiral derivatizing agents (e.g., Mosher's acid). | No separation required, provides structural information. | Lower sensitivity, requires relatively pure samples, chiral reagents can be expensive. |
Applications of 3 Fluoro 4 Methyl D Phenylalanine in Protein Engineering and Peptide Science
Incorporation into Peptide Chains for Property Modification
The introduction of 3-Fluoro-4-methyl-D-phenylalanine into peptide chains is a key strategy for modifying their physicochemical and biological properties. The substitution of a hydrogen atom with a fluorine atom, which is the second smallest atom and highly electronegative, can induce significant changes in a peptide's conformation, hydrophobicity, and metabolic stability. nih.gov
The presence of the fluorine atom can alter the electronic properties of the aromatic ring of phenylalanine, influencing intramolecular and intermolecular interactions. This can lead to peptides with enhanced binding affinities for their targets or improved resistance to enzymatic degradation. nih.gov For instance, the incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to have a profound effect on inhibitor potency and selectivity. nih.gov
A key motivation for incorporating fluorinated amino acids is to enhance the catabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov The strong carbon-fluorine bond is more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen bond, thus prolonging the in vivo half-life of the peptide.
Protein Structure and Function Investigations via Amino Acid Analog Incorporation
The site-specific incorporation of this compound into proteins allows for detailed investigations into their structure and function. This technique is particularly valuable for studying aspects that are not easily accessible through conventional mutagenesis. nih.gov Aromatic amino acids like phenylalanine are involved in various interactions, including hydrophobic and electrostatic interactions, which are critical for protein stability and ligand binding. nih.gov
By replacing a native phenylalanine with its fluorinated counterpart, researchers can systematically alter the electrostatic characteristics of the aromatic side-chain without causing significant steric perturbation. nih.gov This allows for the dissection of the contributions of different forces to protein function. nih.gov
For example, synthetases have been identified that enable the encoding of fluorinated phenylalanine analogs within proteins in both E. coli and HEK cells. nih.gov This opens the door for producing sufficient quantities of modified proteins for biochemical and structural analyses, including cryo-electron microscopy. nih.gov
Elucidation of the Fluoro-Stabilization Effect in Protein Studies
The "fluoro-stabilization effect" refers to the phenomenon where the incorporation of fluorine atoms can enhance the thermal and chemical stability of proteins. While the broader concept of fluoro-stabilization is recognized, specific studies elucidating this effect with this compound are part of a larger body of research on fluorinated amino acids.
Probing Protein-Protein and Protein-Ligand Interactions using Fluorinated Analogs
Fluorinated amino acids, including this compound, serve as powerful probes for studying protein-protein and protein-ligand interactions. The fluorine atom provides a unique spectroscopic handle for techniques like ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance). caymanchem.com
¹⁹F-NMR is particularly useful because the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. This sensitivity allows researchers to monitor changes in the protein's conformation and its interactions with other molecules. For instance, the replacement of phenylalanine residues with 4-fluoro-L-phenylalanine has been used to determine site-specific solvent accessibility in polypeptides. caymanchem.com
Development of Functionalized Proteins and Peptides as Research Tools
The unique properties of this compound make it a valuable component in the development of functionalized proteins and peptides that serve as specialized research tools. These tools can be used to investigate complex biological processes.
For example, peptides containing fluorinated phenylalanine analogs can be designed as highly specific enzyme inhibitors. nih.gov The incorporation of fluorinated phenylalanines into tripeptide epoxyketones resulted in compounds that systematically altered the P2 and P3 positions, leading to inhibitors with high specificity for certain proteasome subunits. nih.gov Such specific inhibitors are invaluable for dissecting the roles of individual catalytic subunits in cellular pathways. nih.gov
Furthermore, the development of aminoacyl-tRNA synthetases that can incorporate fluorinated phenylalanine analogs into proteins in living cells provides a platform for creating proteins with novel functionalities. nih.gov These engineered proteins can be used for a wide range of applications, from studying protein folding and stability to developing new therapeutic agents. nih.govnih.gov
Metabolic Pathway Investigations Involving 3 Fluoro 4 Methyl D Phenylalanine
Exploration of Phenylalanine Analog Metabolism in Defined Research Systems
The metabolic fate of phenylalanine analogs, including fluorinated derivatives like 3-Fluoro-4-methyl-D-phenylalanine, is a subject of significant interest in biochemistry and pharmaceutical development. The introduction of fluorine into amino acids can modulate various properties such as acidity, hydrophobicity, and conformation, which in turn affects their metabolic processing and bioavailability. nih.gov Generally, fluorination enhances the metabolic stability of peptides and amino acids. nih.govnih.gov
While specific metabolic studies detailing the complete biotransformation of this compound are not extensively documented, the metabolism of similar analogs provides a framework for understanding its likely fate. Phenylalanine itself is metabolized through several key pathways, including its conversion to tyrosine by phenylalanine hydroxylase. nih.gov Analogs can interact with these native pathways in various ways. For instance, in vivo studies with other phenylalanine analogs have shown biotransformation products resulting from phase 1 reactions (like hydration) and phase 2 reactions (conjugation with acetyl, methyl, or sulfate (B86663) groups).
Research systems, particularly microbial ones like Escherichia coli, have been engineered to study and utilize phenylalanine analogs. These systems have demonstrated the capability to transform α-keto acid precursors into their corresponding non-canonical amino acids. nih.gov This process involves intracellular transamination, which is a fundamental step in amino acid metabolism. nih.gov A study on the biotransformation of various phenylpyruvate derivatives in E. coli showed that the host strain's intrinsic metabolic machinery could efficiently convert these precursors into the desired phenylalanine analogs, which were then incorporated into proteins. nih.gov This suggests that if 3-fluoro-4-methyl-phenylpyruvate, the α-keto acid precursor to this compound, were introduced into such a system, it would likely be converted to the corresponding amino acid.
The D-configuration of this compound is significant. While most naturally occurring amino acids are in the L-form, some D-amino acids are found in nature and have distinct biological roles. wikipedia.org A small amount of D-phenylalanine can be converted to L-phenylalanine in the body, but the metabolic pathways for D-amino acids are generally separate from those of their L-counterparts. wikipedia.org
Intersections with Aromatic Amino Acid Biosynthesis Pathways
The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway. nih.govfrontiersin.org This essential metabolic route is found in bacteria, fungi, and plants, but not in animals, making it a target for herbicides and a crucial pathway for providing essential nutrients. nih.govnih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismate, a common precursor for all three aromatic amino acids. frontiersin.orgnih.gov
The introduction of a phenylalanine analog like this compound can potentially interfere with this tightly regulated pathway. The key regulatory points in the pathway are often subject to feedback inhibition by the final products (phenylalanine, tyrosine, and tryptophan). nih.gov Analogs can mimic these natural products and act as inhibitors of key enzymes.
One of the primary enzymes in phenylalanine metabolism is Phenylalanine Ammonia-Lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, the first step in the phenylpropanoid pathway. wikipedia.org Studies on PAL from Rhodotorula glutinis have shown that the enzyme can be competitively inhibited by various phenylalanine analogs. wikipedia.org For example, while the enzyme is intolerant to most para-substituted analogs, it does accept p-fluoro-phenylalanine, likely due to the small atomic radius of fluorine. wikipedia.org This suggests that this compound could potentially interact with and inhibit enzymes within this pathway, thereby affecting the biosynthesis of both primary and secondary metabolites derived from phenylalanine.
The table below shows the inhibitory effects of various L-phenylalanine analogs on Phenylalanine Ammonia-Lyase (PAL), demonstrating the potential for such interactions.
| Compound | Inhibition Type | Ki (mM) |
| D-Phenylalanine | Competitive | 0.24 |
| D,L-p-Fluorophenylalanine | Competitive | 0.13 |
| D,L-o-Fluorophenylalanine | Competitive | 0.43 |
| D,L-m-Fluorophenylalanine | Competitive | 1.40 |
| Benzoic Acid | Competitive | 2.00 |
| Cinnamic Acid | Competitive | 0.0048 |
This data is based on studies with related phenylalanine analogs and serves as a reference for the potential interactions of this compound.
Influence on Secondary Metabolite Biosynthesis Pathways
The shikimate pathway is a critical metabolic junction, feeding carbon not only into protein synthesis but also into a vast array of secondary metabolites. nih.govfrontiersin.org It is estimated that in plants, over 30% of all photosynthetically fixed carbon is channeled through this pathway to produce compounds like flavonoids, lignins, alkaloids, and aromatic antibiotics. nih.govfrontiersin.org Phenylalanine serves as the direct precursor for many of these compounds via the phenylpropanoid pathway. nih.gov
Given that this compound is an analog of a primary precursor, it has the potential to influence the biosynthesis of these secondary metabolites. This influence can occur in two primary ways:
Incorporation into Metabolites: Alternatively, the analog could be accepted as a substrate by the pathway's enzymes, leading to the formation of novel, fluorinated secondary metabolites. The synthesis of unnatural amino acids from substituted cinnamic acids using PAL is an example of this principle. wikipedia.org
The ability of microbial and plant systems to biotransform aromatic amino acids into various bioactive compounds is well-established. nih.gov For example, yeasts are known to metabolize L-phenylalanine to produce phenylacetic acid, a valuable natural flavor. nih.gov The introduction of an analog like this compound could potentially be routed through similar pathways, leading to the creation of new fluorinated compounds with potentially novel biological activities. While direct studies incorporating this compound into secondary metabolites are lacking, the foundational biochemistry of the pathway supports this possibility.
Advanced Analytical and Bioanalytical Techniques for 3 Fluoro 4 Methyl D Phenylalanine
High-Performance Liquid Chromatography (HPLC) Methods for Compound Characterization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. For 3-Fluoro-4-methyl-D-phenylalanine, HPLC methods are primarily focused on assessing purity and, most critically, resolving the D-enantiomer from its L-counterpart.
Chiral HPLC is the definitive method for enantiomeric separation. This can be achieved in several ways:
Chiral Stationary Phases (CSPs): Columns packed with a chiral material are widely used. For amino acid derivatives, cyclodextrin-based or crown-ether-based CSPs are effective. sigmaaldrich.comnih.gov The LARIHC™ CF6-P column, a cyclofructan-based CSP, has shown high enantioselectivity for primary amines and amino esters. sigmaaldrich.com Direct separation of aromatic amino acid enantiomers can be achieved on columns like the Cyclobond I. nih.gov
Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a metal complex with a chiral ligand (e.g., copper (II)-L-phenylalanine), is added to the mobile phase. nih.gov This forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a standard achiral column, such as a C18 column. nih.govresearchgate.net A study on the separation of D,L-phenylalanine used a mobile phase containing L-histidine and copper (II) to achieve resolution. researchgate.net
Reversed-phase HPLC (RP-HPLC) is typically used for purity analysis of the compound itself, often after derivatization to enhance UV detection, as most amino acids lack a strong native chromophore. myfoodresearch.comwaters.com
Table 1: Illustrative Chiral HPLC Conditions for Phenylalanine Analog Separation
| Parameter | Condition 1: Chiral Stationary Phase (CSP) | Condition 2: Chiral Mobile Phase Additive (CMPA) |
|---|---|---|
| Column | Cyclofructan-based (e.g., LARIHC CF6-P) sigmaaldrich.com | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Hexane/Dichloroethane/Methanol/TFA phenomenex.com | 20% Methanol, 8 mM L-phenylalanine, 4 mM CuSO₄ in water nih.gov |
| pH | Not applicable | pH 3.2 nih.gov |
| Flow Rate | 1.0 mL/min sigmaaldrich.com | 1.0 mL/min |
| Temperature | 20-25 °C sigmaaldrich.comnih.gov | 20 °C nih.gov |
| Detector | UV at 254 nm sigmaaldrich.com | UV at 254 nm |
This table presents typical conditions based on published methods for similar compounds and serves as a starting point for method development for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of molecules in complex biological matrices. youtube.com For this compound, LC-MS/MS is indispensable for pharmacokinetic studies and bioanalysis. nih.govnih.gov
The method typically involves an LC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is selected in the third quadrupole for detection. This process provides exceptional specificity, filtering out background noise from the matrix. youtube.com
Given that the compound is often analyzed in low concentrations, derivatization is frequently employed to improve ionization efficiency and chromatographic retention. mdpi.comrug.nl Chiral derivatizing agents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) can be used, which not only enhances detection but also allows for the separation of enantiomers on a standard reversed-phase column prior to MS analysis. mdpi.comepa.gov
Table 2: Hypothetical MRM Transitions for Derivatized this compound
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|---|
| This compound | L-FDLA | [M+H]⁺ of derivative | Fragment of Phenylalanine Moiety | Positive ESI |
| This compound | L-FDLA | [M+H]⁺ of derivative | Fragment of L-FDLA Moiety | Positive ESI |
This table illustrates the principle of MRM for quantitative analysis. Actual m/z values would be determined experimentally by infusing the derivatized standard into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise chemical structure of a molecule. For this compound, both ¹H NMR and ¹³C NMR would be used to confirm the carbon skeleton and the position of the methyl group.
Crucially, ¹⁹F NMR offers significant advantages for analyzing this compound. wikipedia.org The fluorine nucleus (¹⁹F) has several favorable properties:
100% natural abundance. wikipedia.org
High gyromagnetic ratio , resulting in a sensitivity that is 83% of that of protons (¹H). ucla.eduscholaris.ca
A very wide chemical shift range (>400 ppm), making the ¹⁹F chemical shift extremely sensitive to the local electronic environment. wikipedia.orgucla.edu
Absence of background signals in biological systems. ucla.edu
¹⁹F NMR can confirm the position of the fluorine atom on the phenyl ring through the analysis of coupling constants (J-coupling) with neighboring protons (¹H-¹⁹F coupling). wikipedia.org Furthermore, ¹⁹F NMR is an excellent probe for studying the compound's interaction with biological macromolecules, such as proteins or receptors. nih.govnih.gov Upon binding, changes in the local environment of the fluorine atom can induce significant shifts in its NMR signal, providing insights into binding events and conformational changes. acs.orgnih.govnih.gov
Table 3: Comparison of ¹H and ¹⁹F NMR Properties
| Property | ¹H (Proton) NMR | ¹⁹F (Fluorine) NMR |
|---|---|---|
| Natural Abundance | ~99.98% | 100% wikipedia.org |
| Spin (I) | 1/2 | 1/2 wikipedia.org |
| Relative Sensitivity | 1.00 | 0.83 ucla.edu |
| Typical Chemical Shift Range | ~15 ppm | >400 ppm ucla.edu |
| Biological Background | High | None ucla.edu |
Capillary Electrophoresis for Amino Acid Analysis and Purity Assessment
Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their size and charge. For this compound, its primary application is for enantiomeric purity assessment. nih.gov
Chiral CE is achieved by adding a chiral selector to the background electrolyte (the running buffer). nih.gov Common chiral selectors for amino acids include cyclodextrins (CDs) and their derivatives (e.g., β-CD) or macrocyclic antibiotics like vancomycin. nih.govnih.govnih.gov The chiral selector forms transient, diastereomeric inclusion complexes with the D- and L-enantiomers, which have different mobilities in the electric field, leading to their separation. nih.gov The method is known for its high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For amino acids like this compound, derivatization is often essential for sensitive detection by HPLC with UV or fluorescence detectors, as most amino acids are not inherently chromophoric or fluorescent. myfoodresearch.comwaters.com It is also used to improve ionization in mass spectrometry and to facilitate chiral separations.
Common derivatization strategies include:
Pre-column derivatization: The analyte is derivatized before injection into the analytical system. nih.govsigmaaldrich.com This is the most common approach.
Post-column derivatization: The derivatizing reagent is added to the eluent after the analyte has been separated on the column but before it reaches the detector. myfoodresearch.com
Table 4: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Target Group | Detection Method | Notes |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary amines | Fluorescence creative-proteomics.com | Rapid reaction; does not react with secondary amines. nih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary amines | Fluorescence, UV creative-proteomics.com | Stable derivative; reagent itself can cause interference. creative-proteomics.com |
| Dansyl chloride | Primary & Secondary amines | Fluorescence, UV creative-proteomics.com | Stable derivative, but reaction kinetics can be slow. creative-proteomics.com | |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary amines | UV creative-proteomics.com | Forms a very stable derivative. creative-proteomics.com |
Radiochemistry and Radiosynthesis of 3 Fluoro 4 Methyl D Phenylalanine Analogs for Research Probes
Development of Radiolabeled Phenylalanine Analogs as Positron Emission Tomography (PET) Tracers for Research
Radiolabeled amino acids are a crucial class of PET tracers for imaging tumors. Their efficacy is based on the increased rate of protein synthesis and the overexpression of specific amino acid transport (AAT) systems in most cancer cells compared to normal tissues. nih.govnih.gov In particular, many cancers, including gliomas, breast, and prostate cancers, exhibit prominent overexpression of the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2). nih.govresearchgate.net These transporters have been identified as key targets within the "tumor metabolome." nih.gov
This metabolic upregulation allows PET tracers that are amino acid analogs to accumulate preferentially in neoplastic tissues. nih.gov This characteristic offers a distinct advantage over the most common clinical PET tracer, 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG), especially in brain tumor imaging. Healthy brain tissue shows high glucose metabolism, leading to a high background signal with [18F]FDG that can obscure tumor delineation. In contrast, the uptake of amino acids in normal brain parenchyma is low, resulting in a much-improved tumor-to-brain contrast ratio with tracers like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). nih.govnih.gov
The development of various phenylalanine analogs, including D-isomers like 3-D-[18F]fluorophenylalanine, aims to create probes with superior imaging characteristics, such as higher tumor specificity and improved image quality, potentially through different interactions with transport systems and metabolic pathways compared to their L-enantiomers. nih.govresearchgate.net Research into these analogs, including fluorinated and methylated derivatives of D-phenylalanine, seeks to refine tracer design for better diagnostic accuracy and for monitoring therapeutic response in research settings. nih.govnih.gov
Nucleophilic and Electrophilic Radiofluorination Strategies for Tracer Synthesis
The synthesis of fluorine-18 (B77423) (¹⁸F) labeled phenylalanine analogs relies on two primary strategies: nucleophilic and electrophilic radiofluorination. acs.orguchicago.edu The choice of method significantly impacts the specific activity, radiochemical yield, and complexity of the synthesis.
Nucleophilic Radiofluorination involves the use of cyclotron-produced, high-specific-activity [¹⁸F]fluoride (¹⁸F⁻). uchicago.edunih.gov This method is often preferred due to the large-scale availability of ¹⁸F⁻. For aromatic substitution on a phenylalanine precursor, the phenyl ring must be activated by electron-withdrawing groups (such as nitro -NO₂ or carbonyl groups) positioned ortho or para to a good leaving group (e.g., trimethylammonium salts). acs.orguchicago.edu The reaction is typically conducted at high temperatures (100–180 °C) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. acs.org To enhance the reactivity of the ¹⁸F⁻, it is often used as a complex with a phase-transfer catalyst, such as Kryptofix K₂.₂.₂ with potassium carbonate, or as tetrabutylammonium (B224687) fluoride. acs.orguchicago.edu More recent advancements include copper-mediated radiofluorodestannylation, which allows for the fluorination of aryl-stannane precursors under milder conditions and has been successfully applied to produce various ¹⁸F-labeled aromatic amino acids. nih.govnih.gov A significant advantage of nucleophilic methods is the ability to produce no-carrier-added (NCA) tracers with very high specific activity. nih.gov
Electrophilic Radiofluorination utilizes electrophilic fluorinating agents like [¹⁸F]difluorine gas (¹⁸F-F₂) or [¹⁸F]acetyl hypofluorite (B1221730) (¹⁸F-AcOF). acs.orgnih.gov This approach often involves direct fluorination of an activated precursor, such as an organometallic derivative (e.g., trialkylstannane). nih.gov However, electrophilic reagents are produced in lower specific activities because they are inevitably mixed with a larger mass of the stable ¹⁹F carrier gas. acs.orgnih.gov Consequently, the resulting radiotracers are "carrier-added" (CA) and have low specific activity. nih.gov For example, the direct radiofluorination of L-phenylalanine with ¹⁸F-F₂ or ¹⁸F-AcOF results in a mixture of ortho, meta, and para isomers, requiring careful purification. nih.gov Despite its limitations, electrophilic synthesis remains a viable method for certain clinically used radiopharmaceuticals. acs.org
Application of Isotopic Exchange Reactions in Radiosynthesis Protocols
Isotopic exchange is a specific type of nucleophilic substitution where a radioactive isotope is swapped with its stable counterpart in the molecule. In the context of radiofluorination, this involves an ¹⁸F-for-¹⁹F exchange. This method has been developed as an efficient, "one-pot" procedure for synthesizing carrier-added (CA) radiotracers like 6-[¹⁸F]fluoro-L-DOPA. nih.govresearchgate.netsnmjournals.org
The process typically requires a precursor molecule containing a stable ¹⁹F atom on the aromatic ring. To facilitate the nucleophilic attack by [¹⁸F]fluoride, the ring is activated by a strong electron-withdrawing group. In a notable example, a formyl group (-CHO) was used as the activating group on a protected phenylalanine derivative. nih.govresearchgate.net The radiosynthesis proceeds in three main steps within a single reaction vessel:
Isotopic Exchange: The precursor is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like tetrabutylammonium bicarbonate in a solvent such as N,N-dimethylformamide (DMF). This step achieves the ¹⁸F-for-¹⁹F exchange with radiochemical yields of around 50%. nih.govresearchgate.net
Baeyer-Villiger Oxidation: The activating formyl group is then converted into a hydroxyl group. This is accomplished by adding an oxidizing agent, such as meta-chloroperbenzoic acid (mCPBA), directly to the reaction mixture. nih.govsnmjournals.org
Deprotection: Finally, the protecting groups on the amino acid are removed, typically by acid hydrolysis with hydrobromic acid (HBr), to yield the final radiolabeled amino acid. nih.govsnmjournals.org
This entire sequence can be automated, providing the final product with a higher specific activity than traditional electrophilic methods and in good radiochemical yield within a relatively short synthesis time. nih.govresearchgate.net
Assessment of Radiochemical Yield, Purity, and Specific Activity
The quality of a radiotracer is defined by several key parameters that are meticulously assessed after synthesis.
Radiochemical Yield (RCY) is the percentage of the initial radioactivity that is incorporated into the final, purified product, corrected for radioactive decay. RCY varies significantly with the synthesis method. For instance, the three-step isotopic exchange synthesis of 6-[¹⁸F]fluoro-L-DOPA achieves a final isolated RCY of approximately 22%. nih.govresearchgate.netsnmjournals.org More modern nucleophilic methods, such as the copper-mediated radiofluorination of stannyl (B1234572) precursors, have demonstrated even higher efficiencies, with automated syntheses of various phenylalanine analogs yielding RCYs in the range of 32–54%. nih.gov
Purity is assessed in several ways. Radiochemical purity , determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), measures the proportion of the total radioactivity present in the desired chemical form. For research and clinical use, this is typically required to be >95-99%. nih.govnih.govnih.govEnantiomeric purity is critical for amino acid tracers, as different stereoisomers (L vs. D) can have vastly different biological activities. The isotopic exchange method for 6-[¹⁸F]fluoro-L-DOPA, for example, yielded the desired L-isomer with an enantiomeric excess greater than 96%. nih.govresearchgate.net
Specific Activity (SA) is the ratio of radioactivity to the total mass of the compound (radioactive and non-radioactive forms), usually expressed in gigabecquerels per micromole (GBq/µmol). Nucleophilic syntheses using no-carrier-added [¹⁸F]fluoride can produce tracers with extremely high SA. A novel nucleophilic synthesis of [¹⁸F]-DOPA yielded an SA of 35,050 ± 4,000 GBq/mmol. nih.gov In contrast, electrophilic methods that use carrier ¹⁹F result in low SA, on the order of 11 ± 2 GBq/mmol for [¹⁸F]-DOPA. nih.gov Isotopic exchange methods produce carrier-added products but can still achieve a much higher SA than electrophilic routes. nih.govresearchgate.net
Table 1: Comparison of Radiosynthesis Outcomes for Phenylalanine Analogs
| Tracer/Method | Radiochemical Yield (RCY) | Specific Activity (SA) | Purity | Reference |
|---|---|---|---|---|
| 6-[¹⁸F]fluoro-L-DOPA (Isotopic Exchange) | ~22% | Higher than electrophilic method | >96% enantiomeric | nih.govresearchgate.net |
| 6-[¹⁸F]FDOPA (Cu-mediated Nucleophilic) | 54 ± 5% | NCA (High) | >99% radiochemical & enantiomeric | nih.gov |
| [¹⁸F]OMFD (Electrophilic) | 20-25% | ~20 GBq/mmol | >98% radiochemical | nih.gov |
| [¹⁸F]-DOPA (Nucleophilic diaryliodonium salt) | Not specified | 35,050 ± 4,000 GBq/mmol | High | nih.gov |
| [¹⁸F]-DOPA (Electrophilic) | Not specified | 11 ± 2 GBq/mmol | Low SA | nih.gov |
In Vitro Cellular Uptake and In Vivo Animal Model Biodistribution Studies of Tracers
Preclinical evaluation of novel radiotracers involves detailed studies of their behavior at the cellular and whole-body level.
In Vitro Cellular Uptake studies are performed using cultured human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer, U87 MG glioblastoma) to characterize tracer accumulation. nih.govresearchgate.net In a comparative study, the uptake of 3-D-[¹⁸F]fluorophenylalanine (3-D-[¹⁸F]FPhe) was found to be lower than its L-enantiomer and similar to the established tracer [¹⁸F]FET. nih.gov A key finding from these studies is that while the L-isomer (3-L-[¹⁸F]FPhe) was incorporated into proteins, the D-isomer was not, suggesting that its accumulation is primarily driven by transport without subsequent metabolic trapping via protein synthesis. nih.gov
Table 2: In Vitro Uptake of 3-L- and 3-D-[¹⁸F]FPhe in Tumor Cell Lines
| Cell Line | Tracer | Relative Uptake Characteristics | Reference |
|---|---|---|---|
| MCF-7, PC-3 | 3-L-[¹⁸F]FPhe | Significantly higher uptake compared to [¹⁸F]FET. | nih.gov |
| 3-D-[¹⁸F]FPhe | Lower uptake, similar to [¹⁸F]FET; reached a plateau rapidly. | nih.gov | |
| All tested lines | 3-L-[¹⁸F]FPhe | Exhibited protein incorporation. | nih.gov |
| 3-D-[¹⁸F]FPhe | Did not exhibit protein incorporation. | nih.gov |
In Vivo Animal Model Biodistribution studies use small animal PET imaging to assess the tracer's distribution throughout the body and its ability to delineate tumors. In healthy rats, 3-D-[¹⁸F]FPhe demonstrated significantly higher brain uptake compared to 3-L-[¹⁸F]FPhe, a potentially valuable characteristic for certain neurological research applications. nih.gov In studies with rats bearing orthotopic U87 MG brain tumors, both 3-L- and 3-D-[¹⁸F]FPhe enabled high-quality tumor visualization. researchgate.net The D-isomer showed slightly lower tumor uptake (SUVmax) than the L-isomer in this model. researchgate.net The distribution to other organs and the clearance route (typically urinary) are also critical parameters determined in these studies. nih.gov
Table 3: In Vivo Biodistribution (SUVmax) in Orthotopic U87 MG Rat Model
| Tracer | Tumor SUVmax (mean ± SD) | Reference |
|---|---|---|
| 3-L-[¹⁸F]FPhe | 107.6 ± 11.3 | researchgate.net |
| 3-D-[¹⁸F]FPhe | 86.0 ± 4.3 | researchgate.net |
| [¹⁸F]FET | 90.2 ± 7.7 | researchgate.net |
Targeting Amino Acid Transport Systems in Research Models
The accumulation of radiolabeled phenylalanine analogs in tumors is primarily mediated by specific amino acid transport systems that are overexpressed on cancer cell membranes. nih.govnih.gov The most important of these are System L, particularly the LAT1 isoform, and System ASC, including ASCT2. nih.govresearchgate.net LAT1 is a sodium-independent transporter that facilitates the exchange of large neutral amino acids like phenylalanine and leucine. researchgate.net
The role of these transporters is confirmed in research models using inhibition assays. In these experiments, the uptake of a radiotracer is measured in the presence of a high concentration of a non-radioactive amino acid or a specific inhibitor that blocks the transporter. Studies have shown that the uptake of both 3-L- and 3-D-[¹⁸F]FPhe in tumor cells is significantly reduced when amino acid transport systems L or ASC are suppressed. nih.gov This demonstrates that both enantiomers are substrates for these transporters and that their accumulation is dependent on transporter function. nih.gov The development of tracers with high selectivity for a specific transporter, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) for LAT1, is a key goal in designing probes for more precise tumor imaging and characterization. mdpi.com
Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methyl D Phenylalanine
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of chiral amino acids like 3-fluoro-4-methyl-D-phenylalanine in high purity and yield remains a significant challenge. Current research is focused on developing more efficient and scalable synthetic routes to make this compound more accessible for widespread research. Key areas of exploration include:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the α-carbon, ensuring the selective production of the D-enantiomer. This includes the use of chiral catalysts and auxiliaries.
Biocatalysis: Employing enzymes, such as engineered transaminases or ammonia (B1221849) lyases, to catalyze the stereoselective synthesis of the D-amino acid. This approach offers the potential for greener and more efficient production processes.
Fluorination and Methylation Strategies: Innovating late-stage fluorination and methylation techniques on phenylalanine precursors to streamline the synthesis and allow for the generation of a wider range of analogs for structure-activity relationship studies.
| Synthetic Approach | Key Advantages | Research Focus |
| Asymmetric Catalysis | High enantioselectivity, potential for scalability. | Development of novel chiral ligands and catalysts. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for improved substrate scope and stability. |
| Late-Stage Functionalization | Rapid access to analogs, modularity. | Development of robust and regioselective C-H activation methods. |
Advanced Integration into Complex Protein and Peptide Constructs for Biophysical Studies
The incorporation of this compound into peptides and proteins is a powerful strategy to probe and modulate their structure, stability, and function. The D-configuration offers resistance to proteolytic degradation, a valuable property for therapeutic peptides. Future research will focus on:
Enhanced Proteolytic Stability: Systematically incorporating this amino acid into known bioactive peptides to enhance their in vivo half-life and bioavailability.
Conformational Control: Utilizing the steric bulk of the methyl group and the electronic properties of the fluorine atom to induce specific secondary structures, such as β-turns or helical folds, in peptides.
¹⁹F NMR Spectroscopy: Leveraging the fluorine atom as a sensitive probe for nuclear magnetic resonance (NMR) studies. This allows for the detailed investigation of peptide and protein folding, dynamics, and interactions with binding partners without the need for isotopic labeling of the entire protein.
| Application in Peptides/Proteins | Biophysical Technique | Information Gained |
| Proteolytic Stability | In vitro/in vivo stability assays | Enhanced peptide half-life. |
| Conformational Control | Circular Dichroism (CD), NMR Spectroscopy | Defined secondary structures, turn mimetics. |
| Probing Molecular Interactions | ¹⁹F NMR Spectroscopy | Ligand binding, protein folding, conformational changes. |
Elucidation of Uncharacterized Biological System Interactions and Pathways
While the primary applications of D-amino acids are often in peptide design, the potential for this compound to interact with biological systems as a free amino acid is an underexplored area. Future research will likely investigate:
Metabolic Fate: Determining if and how this non-canonical amino acid is metabolized by cells and organisms. This includes identifying potential enzymes that can act on it.
Interaction with Amino Acid Transporters: Investigating its ability to be transported into cells via various amino acid transporters, which could have implications for its use as a drug delivery vehicle or as a modulator of transporter function.
Neurological Activity: Given that D-amino acids are known to play roles in the central nervous system, exploring the potential neuromodulatory effects of this compound is a promising research avenue.
Development of Tailored Research Probes for Specific Biochemical Questions
The unique combination of a D-amino acid scaffold, a methyl group, and a fluorine atom makes this compound an excellent candidate for the development of specialized research probes. Future efforts will be directed towards:
Enzyme Inhibitor Design: Designing peptide-based inhibitors where the incorporation of this amino acid provides both proteolytic resistance and specific interactions with the enzyme's active site. The fluorinated phenyl ring can engage in favorable interactions, such as fluorous or halogen bonding.
Probes for Receptor Binding: Synthesizing ligands containing this amino acid to study receptor-ligand interactions. The fluorine atom can serve as a sensitive reporter for binding events in ¹⁹F NMR-based screening assays.
Chemical Biology Tools: Attaching fluorescent dyes or other reporter groups to the amino acid to create tools for imaging and tracking biological processes.
| Probe Type | Target | Application |
| Enzyme Inhibitors | Proteases, Kinases | Probing enzyme mechanism, therapeutic lead discovery. |
| Receptor Ligands | G-protein coupled receptors (GPCRs), Ion channels | Characterizing receptor pharmacology, drug screening. |
| Imaging Agents | Cellular components, specific proteins | Visualizing biological processes in real-time. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Fluoro-4-methyl-D-phenylalanine to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., methanol or DMF for solubility), temperature control (25–60°C to avoid racemization), and chiral catalysts (e.g., palladium-based catalysts for asymmetric hydrogenation). Reaction progress should be monitored via TLC or HPLC . Post-synthesis purification via recrystallization or chiral chromatography (using columns like Chiralpak® IA) can enhance enantiomeric purity. Evidence from related fluorinated phenylalanine derivatives suggests that maintaining anhydrous conditions minimizes side reactions .
Q. What analytical methods are most effective for characterizing this compound?
- Methodological Answer : High-resolution techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- NMR : -NMR to confirm fluorine substitution and -NMR for stereochemical analysis .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification (expected m/z ~211.2) .
Q. How should researchers assess the chemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC-MS. For example, acidic conditions may hydrolyze the methyl group, while elevated temperatures could induce racemization . Stability data from analogs like 4-Fluoro-DL-phenylalanine indicate susceptibility to oxidation, requiring inert storage conditions (argon atmosphere, -20°C) .
Q. What strategies are recommended for comparative studies between this compound and its structural analogs (e.g., 4-Fluoro-DL-phenylalanine)?
- Methodological Answer : Design experiments to compare:
- Bioactivity : Radiolabeled uptake assays in cell lines (e.g., HEK293) to evaluate transport efficiency via LAT1 transporters .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) to measure melting points and entropy changes .
- Stereochemical Impact : X-ray crystallography to resolve differences in binding affinity to target proteins .
Advanced Research Questions
Q. How can chiral resolution techniques be applied to separate this compound from its enantiomer?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC. Mobile phases with hexane:isopropanol (90:10, v/v) and 0.1% trifluoroacetic acid enhance separation efficiency. Enzymatic resolution via acylase enzymes (e.g., from Aspergillus species) can also achieve >99% enantiomeric excess .
Q. What metabolic pathways are implicated in the degradation of this compound in mammalian systems?
- Methodological Answer : Employ -labeled compound in hepatocyte assays to track metabolites. LC-MS/MS analysis can identify intermediates, such as fluorinated tyrosine derivatives via hydroxylation or decarboxylation. Comparative studies with 4-Nitro-L-phenylalanine suggest cytochrome P450 enzymes (CYP3A4) play a role in oxidative metabolism .
Q. How can structural analogs of this compound be designed for targeted drug delivery?
- Methodological Answer : Incorporate the compound into prodrugs via esterification or peptide conjugation. For example, coupling with Fmoc-protected linkers (e.g., Fmoc-OSu) improves blood-brain barrier penetration. Molecular docking studies (using AutoDock Vina) can predict binding to receptors like dopamine D2 or serotonin transporters .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature) and cell line specificity. Replicate conflicting experiments with standardized protocols. For instance, discrepancies in IC values may arise from differences in ATP levels in cytotoxicity assays .
Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate logP (lipophilicity) and pKa. Molecular dynamics (MD) simulations (e.g., GROMACS) can model solvation effects and protein-ligand interactions. Validate predictions with experimental data from analogs like 3-Fluoro-4-methoxyaniline .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
